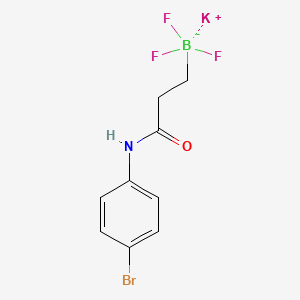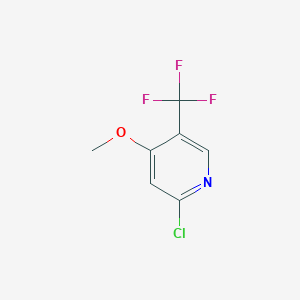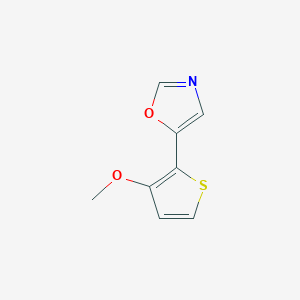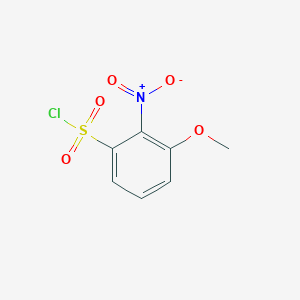
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotriacontane, also known as HFT, is a fluorinated alkane with a molecular weight of 576. This chemical is a colorless liquid that is insoluble in water and has a low vapor pressure. HFT is used in a variety of scientific research applications, including analytical chemistry, biochemistry, and material science.
Scientific Research Applications
Polyfluoroalkanes and Their Derivatives
The study by Tatlow (1995) reviews the work done on families of polyfluoro-cyclo-hexanes, butanes, pentanes, and heptanes, which includes compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane. These compounds were used to derive cyclo-enes and -dienes through hydrogen fluoride eliminations, showcasing their versatility as synthetic intermediates in chemical reactions (Tatlow, 1995).
Metalorganic Chemical Vapor Deposition
Gardiner et al. (1991) discussed the synthesis and characterization of volatile barium beta-diketonate polyether adducts, highlighting their potential application in metalorganic chemical vapor deposition (MOCVD). This technique, crucial in material science and nanotechnology, could potentially utilize derivatives of heptadecafluorotriacontane for depositing thin films of materials (Gardiner et al., 1991).
Ring-Opening Polymerization
Inomata et al. (2013) investigated the cationic ring-opening polymerizations of dehydroadamantanes, which are related to polyfluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane. This research contributes to the development of thermally stable polymeric materials, demonstrating the potential of polyfluorinated compounds in advanced polymer science (Inomata et al., 2013).
Environmental Monitoring
The work by Ruan et al. (2015) on the identification of novel polyfluorinated ether sulfonates in sewage sludge in China is relevant. It underscores the environmental monitoring aspect of such compounds, which can include derivatives of heptadecafluorotriacontane, highlighting their persistence and potential ecological impact (Ruan et al., 2015).
Ferroelectric Materials
Jayasuriya et al. (1995) investigated the ferroelectric behavior in fluorinated aliphatic polyurethanes, which is relevant to the study of materials with similar structures to heptadecafluorotriacontane. Such materials could be used in the development of novel electronic devices (Jayasuriya et al., 1995).
Green Solvent Synthesis
Zhang et al. (2016) researched the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane as a new generation of green solvent. This suggests the potential of using similar polyfluorinated compounds, like heptadecafluorotriacontane, in developing environmentally-friendly solvents (Zhang et al., 2016).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(31,32)24(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)47/h2-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBKJPDTNKYKGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)22H, C30H45F17 |
Source


|
| Record name | Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881384 |
Source


|
| Record name | 1-(Perfluorooctyl)docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluorooctyl)docosane | |
CAS RN |
137338-40-0 |
Source


|
| Record name | 1-(Perfluorooctyl)docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)


![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)

